4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

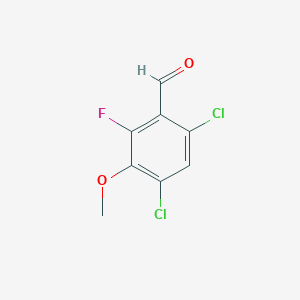

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the chlorination and fluorination of a methoxybenzaldehyde derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the substitution reactions.

Analyse Des Réactions Chimiques

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Applications De Recherche Scientifique

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or binding pockets of target enzymes, thereby modulating their activity . The presence of electron-withdrawing groups like chloro and fluoro can enhance its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde can be compared with other halogenated benzaldehydes, such as:

4,6-Dichloro-2-fluorobenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.

4-Chloro-2-fluoro-3-methoxybenzaldehyde: Has fewer chloro substituents, potentially altering its chemical properties and uses.

2,4-Dichloro-3-methoxybenzaldehyde: Does not contain the fluoro group, which can influence its biological activity and synthetic utility.

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Activité Biologique

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with three substituents: two chlorine atoms at positions 4 and 6, a fluorine atom at position 2, and a methoxy group at position 3. This unique substitution pattern contributes to its distinctive chemical reactivity and biological properties.

This compound exhibits its biological activity primarily through enzyme inhibition. The aldehyde group can interact with various enzyme active sites, potentially modulating their functions. This interaction may lead to the inhibition of critical metabolic pathways in microorganisms and cancer cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been explored for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, targeting the enoyl-ACP reductase enzyme (InhA), which is crucial for fatty acid biosynthesis in bacteria .

Table 1: Antimicrobial Efficacy Against M. tuberculosis

| Compound | MIC (µg/mL) | Activity Against INH-resistant Strains |

|---|---|---|

| This compound | 0.5 | Yes |

| Isoniazid | 0.1 | No |

Anticancer Activity

The compound has also demonstrated significant anticancer activity. In vitro studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and cytochrome c release from mitochondria .

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 1.5 | Caspase activation |

| U937 | 2.0 | Cytochrome c release |

| A549 | 0.8 | Tubulin polymerization inhibition |

Study on Tuberculosis Resistance

In a study focusing on tuberculosis treatment, researchers evaluated the compound's effectiveness against both sensitive and resistant strains of M. tuberculosis. The results indicated that it inhibited bacterial growth effectively, making it a promising candidate for further development as an anti-TB agent .

Study on Cancer Cell Lines

In another study assessing its anticancer properties, this compound was tested on multiple cancer cell lines, revealing potent antiproliferative effects with IC50 values significantly lower than those of standard chemotherapeutics . The study highlighted its potential as a lead compound for new cancer therapies.

Propriétés

IUPAC Name |

4,6-dichloro-2-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSMFSXOZADDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.